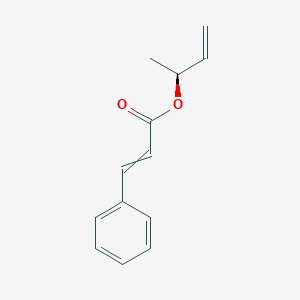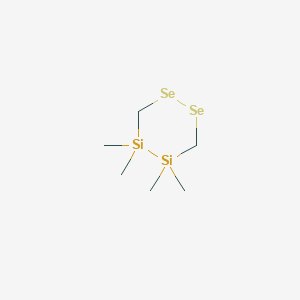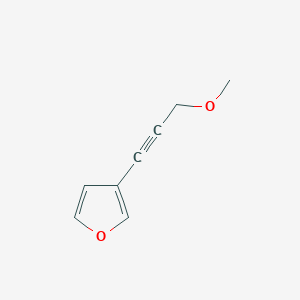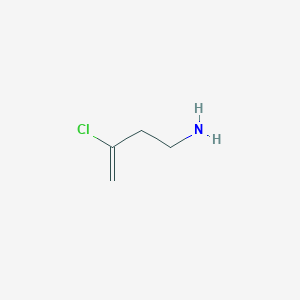![molecular formula C19H16N2O2S2 B12631094 N-[2-(4-Methylphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide CAS No. 919490-41-8](/img/structure/B12631094.png)
N-[2-(4-Methylphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Methylphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a thiophene-2-sulfonamide group attached to an indole ring, which is further substituted with a 4-methylphenyl group. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methylphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde to form the indole ring. The thiophene-2-sulfonamide group can be introduced through a sulfonation reaction using thiophene-2-sulfonyl chloride. The final step involves the coupling of the 4-methylphenyl group to the indole ring through a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methylphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions include indole-2,3-dione derivatives, amines, and various substituted indole compounds.
Scientific Research Applications
N-[2-(4-Methylphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-Methylphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The sulfonamide group enhances the compound’s ability to form hydrogen bonds with target proteins, increasing its binding affinity. This compound can inhibit the activity of certain enzymes by blocking their active sites, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Sulfonamide antibiotics: Compounds with a sulfonamide group used to treat bacterial infections.
Thiophene derivatives: Compounds containing a thiophene ring with various substitutions.
Uniqueness
N-[2-(4-Methylphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide is unique due to its combination of an indole ring, a thiophene-2-sulfonamide group, and a 4-methylphenyl substitution. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
CAS No. |
919490-41-8 |
|---|---|
Molecular Formula |
C19H16N2O2S2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C19H16N2O2S2/c1-13-4-6-14(7-5-13)18-12-15-11-16(8-9-17(15)20-18)21-25(22,23)19-3-2-10-24-19/h2-12,20-21H,1H3 |
InChI Key |
YVCDFHQGMNGLQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)NS(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


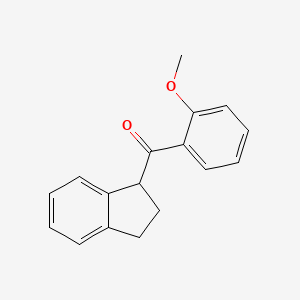
silane](/img/structure/B12631019.png)

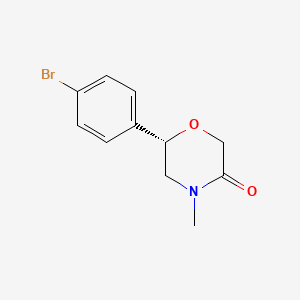
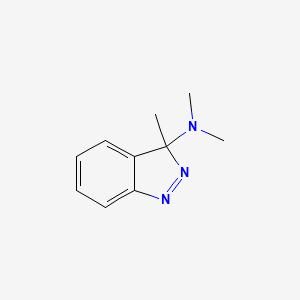
![1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)-](/img/structure/B12631053.png)

![Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]-4-pyrimidinyl]-](/img/structure/B12631065.png)
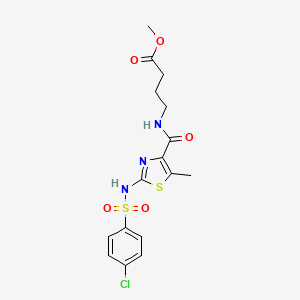
![[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B12631070.png)
